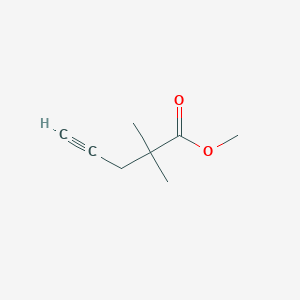

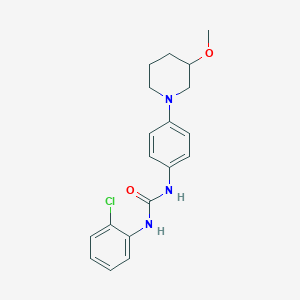

![molecular formula C19H11ClN2O5 B2409311 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate CAS No. 931352-31-7](/img/structure/B2409311.png)

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

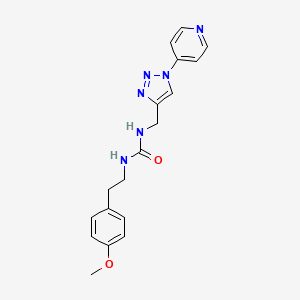

The compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” is a complex organic molecule that contains several functional groups, including a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-8-yl acetate group. These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 4-chlorophenyl group could potentially be introduced via a Friedel-Crafts acylation or alkylation . The 1,2,4-oxadiazole ring could be formed through a cyclization reaction . The 2H-chromen-8-yl acetate group might be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl group is a type of aromatic ring, which would contribute to the overall stability of the molecule . The 1,2,4-oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The 2H-chromen-8-yl acetate group is a type of lactone, which is a cyclic ester .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the 4-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions . The 1,2,4-oxadiazole ring might be able to participate in nucleophilic substitution reactions . The 2H-chromen-8-yl acetate group could potentially undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the 4-chlorophenyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and its ability to cross cell membranes . The 1,2,4-oxadiazole ring might contribute to the compound’s stability and resistance to metabolism .Aplicaciones Científicas De Investigación

- The compound’s structure suggests potential antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Further studies could focus on specific strains and mechanisms of action .

- Some derivatives of this compound have been evaluated for their anti-HIV-1 activity. Molecular docking studies revealed promising interactions with viral proteins. Investigating its potential as an anti-HIV agent could be valuable .

- Researchers have synthesized related indole derivatives and evaluated their cytotoxic effects. Investigating the impact of this compound on cancer cell lines (such as liver, breast, and colon) could provide insights into its potential as an anticancer agent .

- The synthesis of this compound using eco-friendly catalysts (such as microwave-assisted methods or Zn[(L)-Proline]2) highlights its relevance in green chemistry. Investigating its catalytic properties and applications in other reactions could be worthwhile .

Antimicrobial Activity

Anti-HIV-1 Potential

Cytotoxicity and Cancer Research

Green Synthesis and Catalysts

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” are currently unknown. The compound is structurally similar to other oxadiazole derivatives, which have been reported to interact with various targets, including enzymes involved in oxidative stress and inflammation . .

Mode of Action

Oxadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes such as oxidative stress and inflammation

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other oxadiazole derivatives, it is possible that this compound may affect pathways related to oxidative stress and inflammation . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the known effects of similar compounds, it is possible that this compound may have antioxidant and anti-inflammatory effects . .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDTYYWLMFNDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)

![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)

![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)